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Abstract

(+)-Carnegine is a chiral tetrahydroisoquinoline alkaloid found in several species of cacti, most
notably the Saguaro cactus (Carnegiea gigantea). As a stereoisomer of a pharmacologically
active molecule, a precise understanding of its three-dimensional structure is critical for
comprehending its biological interactions and potential applications in drug development. This
guide provides a detailed examination of the chemical structure and absolute stereochemistry
of (+)-Carnegine, supported by spectroscopic data, and outlines experimental protocols for its
synthesis and isolation.

Chemical Structure

(+)-Carnegine, systematically named (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-
tetrahydroisoquinoline, is a heterocyclic alkaloid. Its core is a tetrahydroisoquinoline ring
system, which is a fused bicyclic structure composed of a benzene ring fused to a
dihydropyridine ring.

The key structural features are:

o Tetrahydroisoquinoline Core: A bicyclic scaffold forming the foundation of the molecule.
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o Methoxy Groups: Two methoxy (-OCHs) groups are attached to the aromatic ring at positions
C6 and C7.

o Methyl Groups: Two methyl (-CHs) groups are present; one at the chiral center C1 and
another on the nitrogen atom at position N2.

The presence of these functional groups, particularly the chiral center at C1, dictates the
molecule's three-dimensional conformation and its interaction with biological targets.

Diagram 1: 2D Chemical Structure of (+)-Carnegine dot digraph "Carnegine_Structure" {
graph [fontname="Arial", fontsize=12, label="2D Structure of (+)-Carnegine", labelloc=Db,
labeljust=c]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial",
fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6
[label="C"]; N [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11
[label="C"]; O1 [label="0"]; O2 [label="0"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Position nodes posl [label="1"]; pos2 [label="2"]; pos6 [label="6"]; pos7 [label="7"];

/I Edges for the tetrahydroisoquinoline ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6
--C1;C1--N;N--C7;C7--C8; C8-- C3;

// Double bonds in the aromatic ring C2 -- C3 [style=double]; C4 -- C5 [style=double]; C6 -- C1
[style=double];

/I Substituents C9 -- C8; C10 -- N: C11 -- C4 [label="OCH3"]; C11 -- O1; O1 -- C12; C13 -- C5
[label="OCH3']; C13 -- 02; 02 -- C14:

// Positioning and invisible nodes for layout {rank=same; C1; C2; C3; C4; C5; C6;} {rank=same;
N; C7; C8;}

Caption: CIP priority assignment for the C1 chiral center of (+)-Carnegine.

Quantitative Data
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The following tables summarize the key quantitative data for (+)-Carnegine.

Table 1: Physicochemical Properties of (+)-Carnegine

Property Value Reference

Molecular Formula C13H19NO2 --INVALID-LINK--
Molecular Weight 221.30 g/mol --INVALID-LINK--
CAS Number 490-53-9 (for racemic) --INVALID-LINK--

(1R)-6,7-dimethoxy-1,2-
IUPAC Name dimethyl-1,2,3,4- -

tetrahydroisoquinoline

- ) Data not available in searched
Specific Rotation [a]D _ -
literature

Table 2: Spectroscopic Data for Carnegine (Racemic or Unspecified Stereochemistry)
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Data Type Characteristic Peaks Reference

Aromatic Protons: ~6.6-6.8
ppm (singlets)Methoxy
Protons: ~3.8 ppm (singlets)N-
Methyl Protons: ~2.4 ppm ) ]
1H NMR _ General chemical shift ranges
(singlet)C1-Methyl Protons:
~1.4 ppm (doublet)Ring
Protons: ~2.6-3.5 ppm

(multiplets)

Aromatic Carbons: ~109-148
ppmC1: ~55-60 ppmMethoxy
Carbons: ~56 ppmN-Methyl

13C NMR Carbon: ~42 ppmC1-Methyl [1]
Carbon: ~20 ppmRing
Carbons (C3, C4): ~29, 47
ppm

C-H (sp?3): ~2850-2950 cm~1C-

H (aromatic): ~3000-3100 ]
General IR absorption ranges

IR (Infrared) cm~1C=C (aromatic): ~1500-
_ _ [21[3][41[5]
1600 cm~1C-O (ether): ~1200-
1250 cm~?
Mass Spec (El) m/z: 221 (M+), 206, 190 --INVALID-LINK--

Note: Specific NMR and IR data for the pure (+)-enantiomer are not readily available in the
searched literature. The data presented are based on the racemic mixture or the parent
structure and are intended to be representative.

Experimental Protocols
Asymmetric Synthesis of (R)-(+)-Carnegine via Pictet-
Spengler Reaction

The core of (+)-Carnegine can be synthesized via a Pictet-Spengler reaction, a classic method
for constructing tetrahydroisoquinolines. [1][6][7]To achieve the desired (R) stereochemistry, an
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asymmetric approach is necessary, often involving a chiral auxiliary or catalyst. The following is
a generalized protocol based on known asymmetric syntheses of related alkaloids.

Diagram 3: Workflow for Asymmetric Synthesis of (+)-Carnegine

Asymmetric Ring Closure
(Pictet-Spengler Reaction)
- Chiral Acid Catalyst

Schiff Base Intermediate

" B Condensation with N-Methylation .
—| - (+)-
e Acetaldehyde (e.g., Eschweiler-Clarke) R

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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